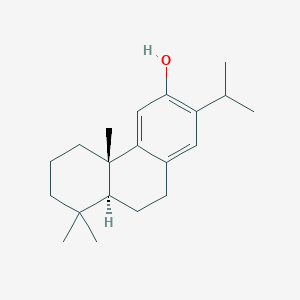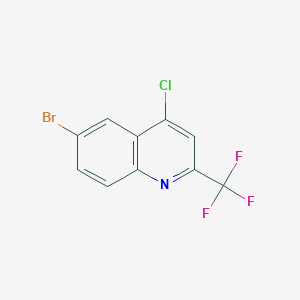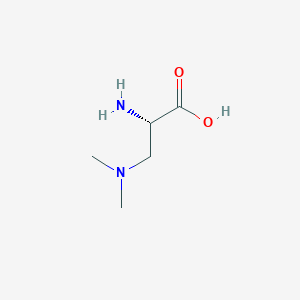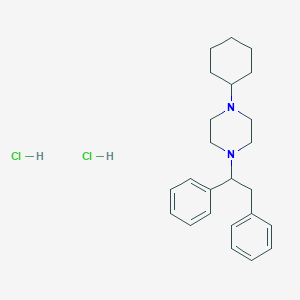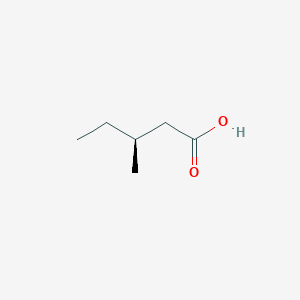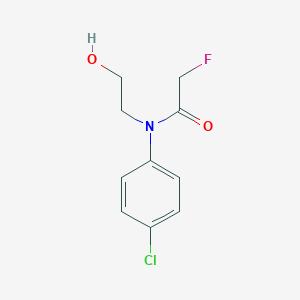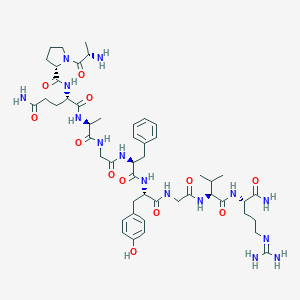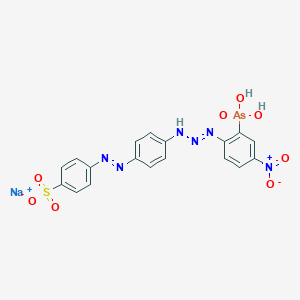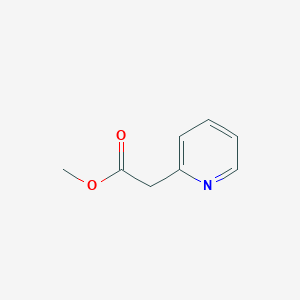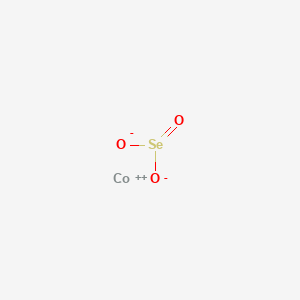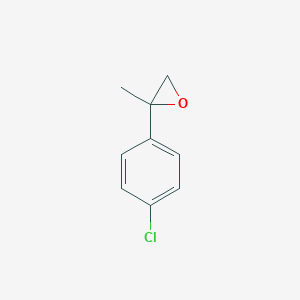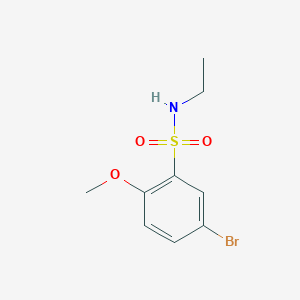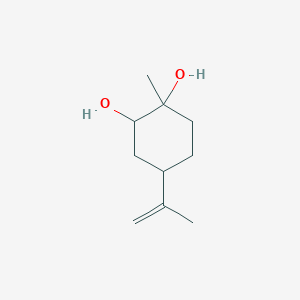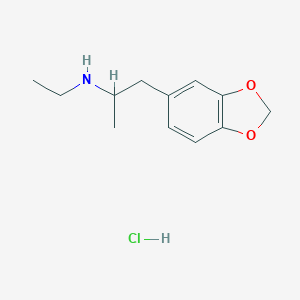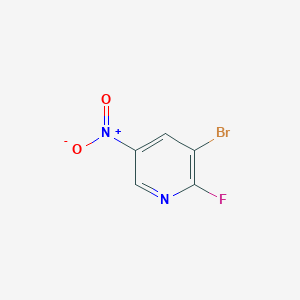
3-Bromo-2-fluoro-5-nitropyridine
Übersicht
Beschreibung
3-Bromo-2-fluoro-5-nitropyridine is a pharmaceutical intermediate . It is used in the preparation of bicyclic and tricyclic compounds as KAT II inhibitors for treating cognitive and other disorders .
Synthesis Analysis
The synthesis of 3-Bromo-2-fluoro-5-nitropyridine involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine . Another method involves the nitration of pyridines with nitric acid .Molecular Structure Analysis
The molecular formula of 3-Bromo-2-fluoro-5-nitropyridine is C5H2BrFN2O2 . The optimized geometry corresponding to the dihedral angle, N5–C2–O6–H10 of 360° in the potential energy curve belongs to the most stable geometry of the studied compound .Chemical Reactions Analysis
3-Bromo-2-fluoro-5-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine . It also partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage .Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-5-nitropyridine is slightly soluble in water . It has a molecular weight of 220.99 . It is stored under inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis and Pharmaceutical Intermediate
- Field : Organic Chemistry and Pharmaceutical Research .
- Application : 2-Fluoro-5-nitropyridine is used as an organic synthesis intermediate and pharmaceutical intermediate . It’s mainly used in laboratory research and development process and chemical production process .
- Methods : The preparation of the 2- and 3-fluoropyridines from the amines has been effected by: (a) diazotation in 60% hydrofluoric acid, (b) decomposition of the fluoborates (Schiemann reaction), © decomposition of the fluosilicates .
- Results : The compound was used to prepare well-defined derivatives from alcohols, anilines, and amino acids .
-
Synthesis of Pyridine Nucleosides
- Field : Chemical Synthesis and Molecular Structure Analysis.
- Application : Derivatives of 2-Bromo-5-fluoro-4-nitropyridine are used in the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil.
- Methods : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The specific results or outcomes obtained were not detailed in the source.
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry .
- Application : 3-Bromo-2-fluoro-5-nitropyridine can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods : The compound reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Research .
- Application : 3-Bromo-2-fluoro-5-nitropyridine is used as a pharmaceutical intermediate . It’s mainly used in the development of new drugs .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Fluorination of Pyridine
- Field : Organic Chemistry .
- Application : 3-Bromo-2-fluoro-5-nitropyridine can be used in the fluorination of pyridine . Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods : The compound reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Research .
- Application : 3-Bromo-2-fluoro-5-nitropyridine is used as a pharmaceutical intermediate . It’s mainly used in the development of new drugs .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
The future directions of 3-Bromo-2-fluoro-5-nitropyridine research could involve its use in the preparation of more complex compounds for treating cognitive and other disorders . It could also be used in the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties .
Eigenschaften
IUPAC Name |
3-bromo-2-fluoro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLPMLSUMJHTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60322952 | |
| Record name | 3-bromo-2-fluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-5-nitropyridine | |
CAS RN |
1868-58-2 | |
| Record name | 1868-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-fluoro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


